Paromomycin sulphate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

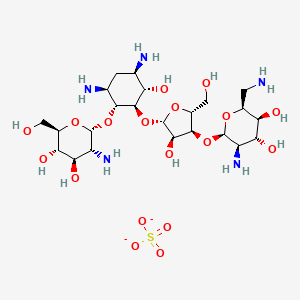

Paromomycin sulphate is a useful research compound. Its molecular formula is C23H45N5O18S-2 and its molecular weight is 711.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Treatment of Intestinal Amebiasis

Paromomycin sulfate is primarily used for treating intestinal amebiasis. A post-marketing study conducted in Japan evaluated its effectiveness and safety among 115 patients. The results indicated a high efficacy rate, with 98.1% of patients becoming cyst-negative after treatment. Adverse reactions were minimal, with only 13.04% experiencing mild side effects such as diarrhea .

| Parameter | Result |

|---|---|

| Total Patients | 115 |

| Cyst-Negative Rate | 98.1% |

| Effective Treatment Rate | 99% |

| Adverse Reactions | 15 (13.04%) |

Treatment of Cutaneous Leishmaniasis

A prospective study involving 35 patients treated with topical paromomycin sulfate ointment showed promising results in managing cutaneous leishmaniasis. The treatment was well-tolerated, and significant improvement was noted in the lesions .

Management of Visceral Leishmaniasis

Clinical studies have demonstrated the efficacy of paromomycin sulfate in treating visceral leishmaniasis, particularly in Sudan where higher doses (20 mg/kg/day for 21 days) were tested. Although initial regimens were less effective, adjustments in dosage improved cure rates significantly .

Neutrophil Activity Suppression

Recent research has identified paromomycin sulfate's potential as a neutrophil inhibitor, which can suppress the secretion of inflammatory cytokines such as interleukin-8 and tumor necrosis factor-alpha. This application is particularly relevant for inflammatory diseases like trichomonas vaginitis .

| Inflammatory Cytokine | Effect of Paromomycin Sulfate |

|---|---|

| Interleukin-8 | Suppressed secretion |

| Tumor Necrosis Factor α | Suppressed secretion |

Plant Transformation

Paromomycin sulfate is also utilized as a selective agent in plant transformation studies, particularly for generating transgenic plants resistant to herbicides. For instance, it has been used to select transformed garlic plants that exhibit enhanced resistance traits .

Veterinary Applications

Paromomycin sulfate has been employed in veterinary medicine for treating various parasitic infections in animals. Studies have shown its effectiveness against blackhead disease in turkeys and other parasitic infections affecting livestock .

Case Study: Efficacy in Human Patients

- Study Design : A multicenter trial evaluated the effectiveness of paromomycin sulfate in patients with intestinal amebiasis.

- Findings : Among the participants who switched from ineffective treatments to paromomycin sulfate, there was a notable improvement with all patients becoming cyst-negative.

特性

分子式 |

C23H45N5O18S-2 |

|---|---|

分子量 |

711.7 g/mol |

IUPAC名 |

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfate |

InChI |

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/p-2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1 |

InChIキー |

LJRDOKAZOAKLDU-UDXJMMFXSA-L |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.[O-]S(=O)(=O)[O-] |

正規SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.[O-]S(=O)(=O)[O-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。